![molecular formula C11H8N2OS B3115846 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-54-9](/img/structure/B3115846.png)
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
説明
“3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a type of functionalized quinazoline . Quinazolines and their derivatives are known for their significant synthetic potential and are promising as biologically active compounds or their precursors . They exhibit properties such as anticancer, antiviral, antifungal, and antibacterial activities .
Synthesis Analysis
The synthesis of “3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” involves intramolecular electrophilic cyclization of alkenyl-substituted heterocycles . The molecule possesses several nucleophilic centers capable of being attacked by electrophiles, in particular, the exocyclic C=C double bond of the 3-alkenyl substituent and exocyclic oxygen and sulfur atoms .Molecular Structure Analysis
The molecular structure of “3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is complex, with several nucleophilic centers capable of being attacked by electrophiles . This includes the exocyclic C=C double bond of the 3-alkenyl substituent and exocyclic oxygen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving “3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” are diverse. It reacts with halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride in a regioselective manner to give linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, focusing on six unique applications:
Anticancer Activity
Research has shown that derivatives of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . The presence of the thiazoloquinazoline scaffold is crucial for the anticancer activity, making these compounds potential candidates for developing new anticancer drugs.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens . The thiazoloquinazoline structure is effective in disrupting microbial cell walls and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics and antifungal agents.
Antiviral Applications
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one and its derivatives have shown potential as antiviral agents . These compounds can inhibit the replication of various viruses by targeting viral enzymes and proteins, offering a new avenue for antiviral drug development, particularly against viruses that are resistant to current treatments.
Anti-inflammatory Effects
Studies have indicated that this compound possesses significant anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Agents
Research has explored the neuroprotective effects of 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one . These compounds can protect neurons from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
作用機序
Target of Action
Similar compounds, such as functionalized quinazolines and their fused derivatives, are known to exhibit anticancer, antiviral, antifungal, and antibacterial properties . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or nucleic acids involved in these biological processes.
Mode of Action
It is synthesized via intramolecular electrophilic cyclization , which suggests that it may interact with its targets through covalent bonding or other strong interactions
Biochemical Pathways
Given its potential anticancer, antiviral, antifungal, and antibacterial properties , it is likely that this compound interacts with multiple pathways involved in cell growth, replication, and survival
Result of Action
Given its potential anticancer, antiviral, antifungal, and antibacterial properties , it is likely that this compound induces changes in cell growth, replication, and survival
将来の方向性
The future directions in the study of “3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” could involve further exploration of its synthesis methods, chemical properties, and potential applications. Given its promising biological activities, it could be a valuable scaffold for the design of new medicines .
特性
IUPAC Name |
3-methylidene-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVXQJHKZMQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2=NC3=CC=CC=C3C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



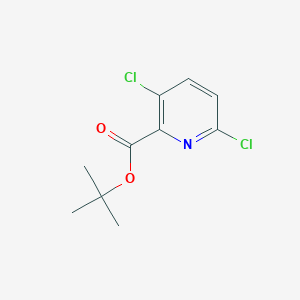
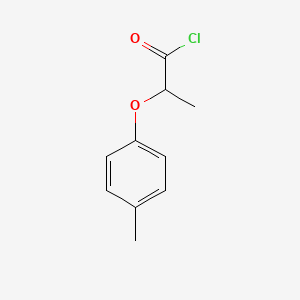
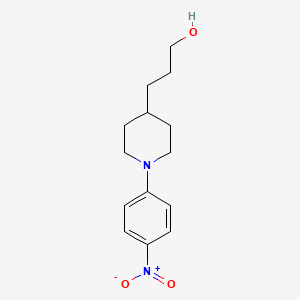
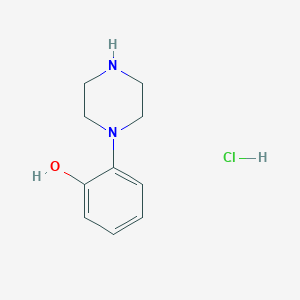
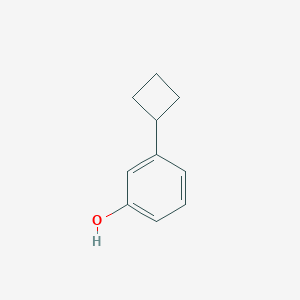
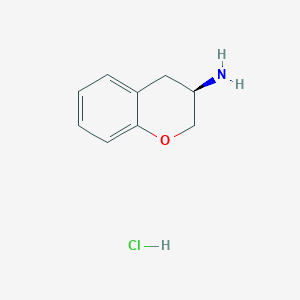


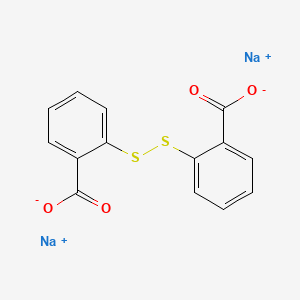
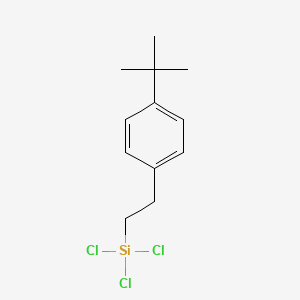
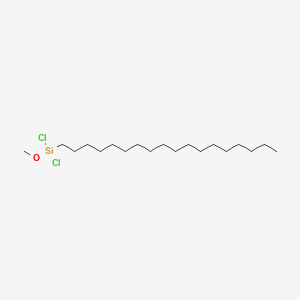

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
